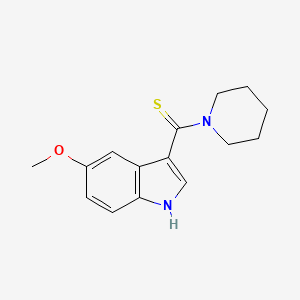
(5-methoxy-1H-indol-3-yl)(piperidino)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” is a biochemical used for proteomics research . Its molecular formula is C15H18N2OS, and it has a molecular weight of 274.38 .
Synthesis Analysis
The synthesis of similar compounds involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones .Molecular Structure Analysis
The molecular structure of “(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” is represented by the formula C15H18N2OS . Further details about its structure can be found in various databases such as PubChem .Physical And Chemical Properties Analysis
“(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” has a molecular weight of 274.38 . More detailed physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Methanotrophs and Environmental Biotechnology
Methanotrophs, bacteria that metabolize methane as their sole carbon source, present significant biotechnological applications, including the production of single-cell proteins, biopolymers, and valuable metabolites such as methanol and formaldehyde. These applications demonstrate the potential of methanotrophs in environmental biotechnology, specifically in utilizing methane, a potent greenhouse gas, for generating valuable products while mitigating environmental impact (Strong, Xie, & Clarke, 2015).
Anaerobic Oxidation of Methane (AOM)
The anaerobic oxidation of methane with sulfate is a critical process in marine environments, mediated by consortia of methanotrophic archaea and sulfate-reducing bacteria. This process is essential for understanding methane dynamics in aquatic ecosystems and has implications for environmental management and bioremediation strategies (Niemann & Elvert, 2008).
Photocatalysis and Environmental Remediation
Research on the oxidation of reduced sulfur compounds, such as methanethiol, through photocatalysis offers promising avenues for environmental remediation. This approach can decrease the harmful and malodorous effects of these compounds in industrial processes and water treatment plants, highlighting the potential of photocatalytic treatments in pollution control (Cantau et al., 2007).
Indole Synthesis and Chemical Research
Indoles and their derivatives are crucial in organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles has been a significant area of research, with various strategies developed for constructing the indole nucleus, demonstrating the compound's importance in synthetic organic chemistry (Taber & Tirunahari, 2011).
Nucleophilic Aromatic Substitution
The study of nucleophilic aromatic substitution reactions, involving compounds with piperidine groups, is fundamental in developing synthetic pathways for complex molecules. This research provides insights into reaction mechanisms and the synthesis of novel compounds with potential applications in various industries (Pietra & Vitali, 1972).
Direcciones Futuras
The future research directions for “(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” and similar compounds could involve further investigation into their chemoprotective effects and mechanisms of action . Additionally, more studies could be conducted to understand their synthesis and chemical reactions .
Propiedades
IUPAC Name |
(5-methoxy-1H-indol-3-yl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-11-5-6-14-12(9-11)13(10-16-14)15(19)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYKMZMAHCBBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=S)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methoxy-1H-indol-3-yl)(piperidino)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)
![2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2559470.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)
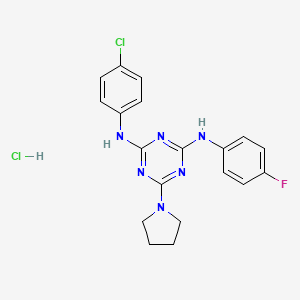
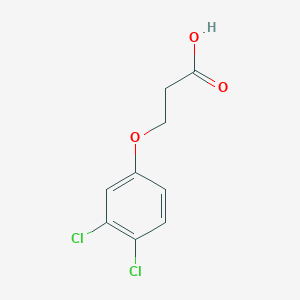
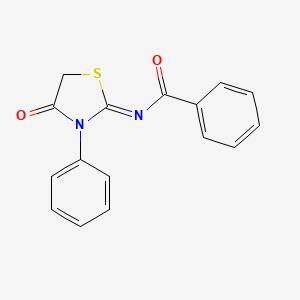
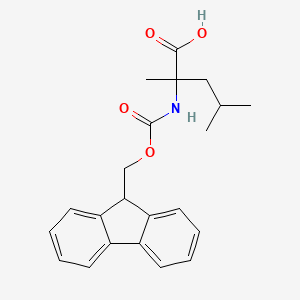
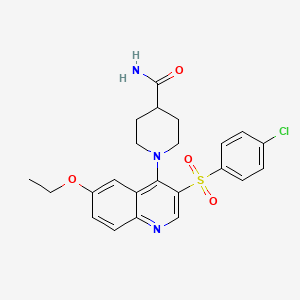
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
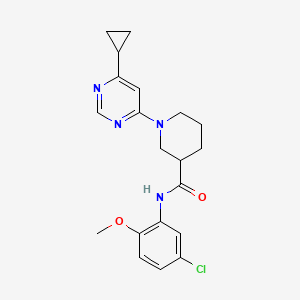
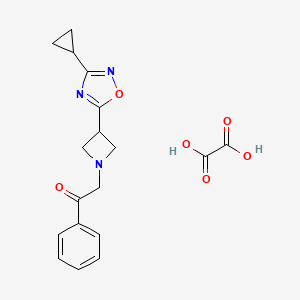
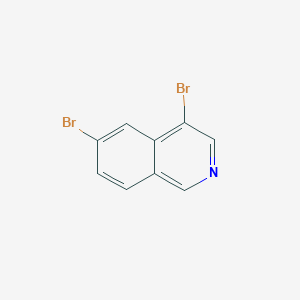
![tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2559490.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide](/img/structure/B2559491.png)